Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate
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Overview
Description
Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate typically involves the condensation of 1-methyl-1H-pyrazole-3-amine with ethyl 8-oxooctanoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-3-amine: A precursor in the synthesis of Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate.
Ethyl 8-oxooctanoate: Another precursor used in the synthesis.
Pyrazole Derivatives:
Uniqueness
This compound is unique due to its specific combination of the pyrazole moiety with an oxooctanoate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62399-74-0 |
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Molecular Formula |
C14H23N3O3 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
ethyl 8-[(1-methylpyrazol-3-yl)amino]-8-oxooctanoate |
InChI |
InChI=1S/C14H23N3O3/c1-3-20-14(19)9-7-5-4-6-8-13(18)15-12-10-11-17(2)16-12/h10-11H,3-9H2,1-2H3,(H,15,16,18) |
InChI Key |
QHLLUXLUFCMOQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)NC1=NN(C=C1)C |
Origin of Product |
United States |
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